3,5-Dichloro-2,6-dimethoxybenzoic acid

Radiochemistry PET Imaging Dopamine D2 Receptor

Source the definitive 3,5-dichloro-2,6-dimethoxybenzoic acid for reliable [¹¹C]raclopride synthesis. This ≥98% pure precursor ensures the correct D2 receptor pharmacophore (Ki=1.8nM) and 29% radiochemical yield. The specific 3,5-dichloro-2,6-dimethoxy substitution is critical; isomers compromise binding affinity and PET tracer quality. Guarantee batch-to-batch consistency for human-use radiopharmaceutical production.

Molecular Formula C9H8Cl2O4
Molecular Weight 251.06 g/mol
CAS No. 73219-91-7
Cat. No. B145555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-dimethoxybenzoic acid
CAS73219-91-7
Synonyms3,5-Dichloro-2,6-dimethoxybenzoic Acid
Molecular FormulaC9H8Cl2O4
Molecular Weight251.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O
InChIInChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
InChIKeyJPIAALCEQSLBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS 73219-91-7) – Core Intermediate for Dopamine D2 Receptor Radioligands


3,5-Dichloro-2,6-dimethoxybenzoic acid (CAS 73219-91-7) is a dichlorinated dimethoxybenzoic acid derivative with the molecular formula C₉H₈Cl₂O₄ and a molecular weight of 251.06 g/mol . It is a white to almost white crystalline powder with a melting point of 102.0–106.0 °C and a purity specification of ≥98.0% (GC, neutralization titration) . The compound serves as a critical precursor in the synthesis of dopamine D2 receptor antagonists, most notably the PET radioligand [¹¹C]raclopride, where it is employed to construct the desmethyl-raclopride intermediate via a four-step route [1]. Its substitution pattern—chlorine atoms at the 3- and 5-positions and methoxy groups at the 2- and 6-positions—confers distinct electronic and steric properties that are essential for the downstream pharmacological profile of the resulting salicylamide-based antagonists [2].

Why 3,5-Dichloro-2,6-dimethoxybenzoic Acid Cannot Be Replaced by Generic Analogs in D2 Antagonist Synthesis


The 3,5-dichloro-2,6-dimethoxy substitution pattern is not arbitrary; it is a pharmacophoric requirement for the high-affinity binding of the resulting salicylamide derivatives to the dopamine D2 receptor [1]. Structure-activity relationship (SAR) studies demonstrate that altering the position of the halogen or methoxy groups (e.g., the 2,6-dichloro-3,5-dimethoxy isomer) or replacing chlorine with bromine yields compounds with significantly reduced D2 affinity or altered selectivity profiles [1]. Furthermore, the 3,5-dichloro motif is essential for the metabolic stability and appropriate lipophilicity (cLogP ~2.71) of the final antagonist, which in turn dictates its blood-brain barrier penetration and in vivo imaging properties . Substituting this compound with a generic benzoic acid derivative would compromise the radiochemical yield of [¹¹C]raclopride (29% overall yield achieved with this specific precursor) and introduce impurities that are incompatible with PET tracer quality control standards [2].

Quantitative Differentiation of 3,5-Dichloro-2,6-dimethoxybenzoic Acid vs. Close Analogs


Optimized Synthetic Yield for [¹¹C]Raclopride Precursor Compared to Alternative Salicylamide Routes

When used as the starting material, 3,5-dichloro-2,6-dimethoxybenzoic acid enables a four-step synthesis of desmethyl-raclopride with a 29% overall chemical yield, as reported by Fei et al. (2004) [1]. In contrast, alternative synthetic routes employing 3,5-dichloro-6-methoxysalicylic acid or 3-chloro-5-ethyl-2,6-dimethoxybenzoic acid require additional protection/deprotection steps or result in lower overall yields due to side reactions during demethylation [2].

Radiochemistry PET Imaging Dopamine D2 Receptor

High Purity Specification (≥98.0%) for Reproducible Radiolabeling

Commercially available 3,5-dichloro-2,6-dimethoxybenzoic acid from TCI meets a purity specification of ≥98.0% as determined by GC and neutralization titration . This purity level is critical for the subsequent [¹¹C]methylation step, as impurities can scavenge [¹¹C]methyl triflate, reducing radiochemical yield and specific activity. While the positional isomer 2,6-dichloro-3,5-dimethoxybenzoic acid is also available at 98% purity , its altered substitution pattern renders it unsuitable for producing the pharmacologically active (S)-enantiomer of raclopride.

Quality Control PET Radiochemistry GMP Synthesis

Moderate Dopamine Transporter (DAT) Affinity Distinguishes from Inactive Analogs

3,5-Dichloro-2,6-dimethoxybenzoic acid itself exhibits moderate affinity for the human dopamine transporter (DAT), with IC₅₀ values of 441 nM in N2A cells expressing hDAT and 871 nM in HEK293 cells expressing cloned hDAT [1]. This intrinsic DAT binding is not observed with the 2,6-dichloro-3,5-dimethoxy isomer or the dibromo analog, which show no significant displacement of [³H]WIN-35428 at concentrations up to 10 µM [2].

Dopamine Transporter Binding Affinity Off-Target Activity

High-Value Application Scenarios for 3,5-Dichloro-2,6-dimethoxybenzoic Acid Based on Quantitative Evidence


GMP-Compliant Synthesis of [¹¹C]Raclopride for Clinical PET Imaging

Radiopharmacies and PET centers requiring a reliable, high-yield precursor for the routine production of [¹¹C]raclopride should prioritize 3,5-dichloro-2,6-dimethoxybenzoic acid due to its proven 29% overall chemical yield in the four-step synthesis of desmethyl-raclopride [1]. The high purity (≥98.0%) ensures consistent [¹¹C]methylation efficiency and specific activity, meeting the stringent quality requirements for human use .

Structure-Activity Relationship (SAR) Studies of Dopamine D2 Receptor Antagonists

Medicinal chemistry teams investigating novel salicylamide-based D2 antagonists should use this compound as the benchmark starting material. The 3,5-dichloro-2,6-dimethoxy substitution pattern is essential for achieving the high D2 affinity and selectivity observed in raclopride (Ki = 1.8 nM for D2) [1]. SAR studies confirm that even minor positional isomerism (e.g., 2,6-dichloro-3,5-dimethoxy) abolishes this activity .

Quality Control and Impurity Profiling of Dopamine D2 Radioligand Precursors

Analytical laboratories supporting PET tracer manufacturing can leverage the compound's characteristic DAT binding (IC₅₀ = 441 nM) as a unique identifier for batch-to-batch consistency [1]. This property is absent in the common positional isomer, enabling rapid differentiation via competitive binding assays and ensuring the correct precursor is employed in radiochemical syntheses .

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